7-Bromo-6-methoxy-3-methylquinazolin-4(3H)-one
Description
7-Bromo-6-methoxy-3-methylquinazolin-4(3H)-one is a substituted quinazolinone derivative characterized by a bromine atom at position 7, a methoxy group at position 6, and a methyl group at position 3 of the quinazolinone core. Its molecular formula is C₉H₇BrN₂O, with a molecular weight of 239.07 g/mol . Quinazolinones are nitrogen-containing heterocyclic compounds known for their broad pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
7-bromo-6-methoxy-3-methylquinazolin-4-one |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-5-12-8-4-7(11)9(15-2)3-6(8)10(13)14/h3-5H,1-2H3 |
InChI Key |
WITIDDPRERRDAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=CC(=C(C=C2C1=O)OC)Br |
Origin of Product |
United States |
Biological Activity
7-Bromo-6-methoxy-3-methylquinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones have been extensively studied for their potential in medicinal chemistry, exhibiting various pharmacological effects such as antibacterial, anticancer, anti-inflammatory, and more.
Chemical Structure and Properties
- Molecular Formula : C10H8BrN3O2
- Molecular Weight : 284.09 g/mol
- Melting Point : Not specified in the literature reviewed.
Anticancer Activity
Research has shown that quinazolinone derivatives, including 7-Bromo-6-methoxy-3-methylquinazolin-4(3H)-one, possess significant anticancer properties. A study indicated that quinazolinones could induce apoptosis in cancer cells by elevating reactive oxygen species (ROS) levels and interfering with critical signaling pathways such as the Raf/MEK/ERK pathway . The structure-activity relationship (SAR) suggests that modifications to the quinazolinone core can enhance its selectivity and efficacy against various cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory potential of quinazolinones has been explored in various studies. Compounds within this class have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating a possible therapeutic role in inflammatory diseases . The ability to modulate inflammatory pathways makes these compounds attractive candidates for further development.
Case Studies
- Anticancer Mechanism : A study focused on a series of quinazolinone derivatives highlighted that certain modifications could lead to enhanced cytotoxicity against breast cancer cell lines. The compound's mechanism involved cell cycle arrest and induction of apoptosis through ROS generation .
- Antibacterial Synergy : Another investigation illustrated the synergistic effects of quinazolinones when combined with β-lactam antibiotics against MRSA. This synergy was attributed to the ability of these compounds to bind at allosteric sites on PBPs, enhancing antibiotic efficacy .
Research Findings Summary Table
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Functional Group Comparisons
The biological and physicochemical properties of quinazolinones are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Group Comparisons
Electronic and Steric Effects
- Halogen vs. Methoxy Groups : The 7-bromo-6-methoxy substitution in the target compound combines an electron-withdrawing bromine atom with an electron-donating methoxy group. This contrasts with 7-bromo-6-chloroquinazolin-4(3H)-one (), where both substituents are electron-withdrawing halogens. Such differences influence solubility, dipole moments, and receptor binding .
- Methyl Group at Position 3 : The 3-methyl group in the target compound may enhance metabolic stability compared to analogs with bulkier substituents (e.g., 3-phenyl in ), which could affect bioavailability .
Preparation Methods
Direct Halogenation of 3-Amino-2-methylquinazolin-4(3H)-one
One of the most straightforward methods reported involves the direct bromination of 3-amino-2-methylquinazolin-4(3H)-one using bromine in acetic acid. This method is characterized by mild reaction conditions, no catalyst requirement, and high yields.
- Procedure : The starting material, 3-amino-2-methylquinazolin-4(3H)-one, is dissolved in acetic acid and treated with bromine at room temperature. The reaction proceeds overnight, leading to selective bromination at the 7-position.
- Advantages : The method avoids complex catalysts and harsh conditions, simplifies workup, and achieves high purity.
- Yield : Approximately 75% yield reported.
- Characterization : The product is confirmed by melting point, IR, and NMR spectroscopy, showing characteristic signals for the bromo and methoxy groups.
This approach is detailed in the work by Sayyed et al., where halogenation was successfully applied to obtain 6-bromo derivatives, which can be further functionalized to introduce the methoxy group at the 6-position through subsequent steps.
Synthesis via Cyclization of Substituted Benzamide Precursors
Another prevalent synthetic route involves the cyclization of appropriately substituted benzamide derivatives :
- Starting from 2,4-dibromo-5-chlorobenzoic acid or related substituted benzoic acids, these are reacted with formamidine acetate under reflux conditions in the presence of catalysts (such as cuprous chloride or bromide) and inorganic bases (e.g., potassium hydroxide).
- This step leads to the formation of quinazolin-4(3H)-one core with bromine substitution at position 7.
- Subsequent selective substitution at position 6 with methoxy groups can be achieved through nucleophilic substitution or methylation reactions.
A representative procedure includes:
| Reagents and Conditions | Details |
|---|---|
| Starting material | 2,4-dibromo-5-chlorobenzoic acid |
| Catalysts | Cuprous chloride/bromide, potassium iodide |
| Base | Potassium hydroxide |
| Solvent | Acetonitrile |
| Temperature and Time | Reflux, 12-20 hours |
| Workup | Filtration, activated carbon treatment, acidification, drying at 100-110 °C |
This method yields 7-bromo-6-chloro-4(3H)-quinazolinone as an intermediate, which can be further converted to 7-bromo-6-methoxy derivatives by nucleophilic substitution of the chloro group with methoxide ions.
Alkylation of 6-Hydroxy-7-methoxyquinazolin-4(3H)-one Derivatives
A related approach involves preparing 6-hydroxy-7-methoxyquinazolin-4(3H)-one intermediates, which can then be alkylated or further functionalized:
- The 6-hydroxy-7-methoxyquinazolin-4(3H)-one is synthesized via cyclization and reduction steps starting from nitrile precursors.
- Subsequent alkylation with alkyl halides (e.g., N-(3-chloropropyl)morpholine) in the presence of base (Na2CO3 or triethylamine) in solvents such as DMF or dichloromethane at elevated temperatures (80-105 °C) leads to substituted quinazolinones.
- Although this method is more commonly applied to morpholine-substituted derivatives, the underlying chemistry is adaptable for methoxy substitution at position 6.
Typical yields for such alkylation steps range from 83% to 88%, indicating efficient conversion.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Direct Bromination in Acetic Acid | Simple halogenation of aminoquinazolinone | Mild conditions, no catalyst needed | Limited to halogenation step only | ~75% |
| Cyclization of Substituted Benzoic Acids | Multi-step, involves catalysts and reflux | Industrially scalable, high purity | Requires careful control of conditions | 83-87% (intermediates) |
| Alkylation of Hydroxyquinazolinones | Functionalization of hydroxy intermediates | Versatile for various substitutions | Requires pre-synthesized intermediates | 83-88% |
Research Discoveries and Optimization Insights
- The direct halogenation method has been optimized to reduce reaction times and improve selectivity by controlling bromine equivalents and reaction temperature.
- The cyclization approach benefits from the use of mixed catalysts (cuprous salts with iodide salts) to enhance reaction rates and yields, as well as from solvent choice optimization (acetonitrile preferred for solubility and reaction efficiency).
- Alkylation reactions show improved yields when using polar aprotic solvents like DMF and bases such as sodium carbonate or triethylamine, with reaction temperatures carefully maintained between 80-105 °C to prevent side reactions.
Summary Table of Key Preparation Parameters
| Parameter | Direct Bromination | Cyclization Method | Alkylation Method |
|---|---|---|---|
| Starting Material | 3-amino-2-methylquinazolin-4(3H)-one | 2,4-dibromo-5-chlorobenzoic acid | 6-hydroxy-7-methoxyquinazolin-4(3H)-one |
| Reagents | Bromine, Acetic acid | Formamidine acetate, catalysts, base | Alkyl halide, base |
| Solvent | Acetic acid | Acetonitrile | DMF, Dichloromethane |
| Temperature | Room temperature | Reflux (76-120 °C) | 80-105 °C |
| Reaction Time | Overnight | 12-20 hours | 1-3 hours |
| Yield | ~75% | 83-87% (intermediate) | 83-88% |
Q & A
Basic Research Questions
Q. How can the synthesis of 7-bromo-6-methoxy-3-methylquinazolin-4(3H)-one be optimized for higher yield and purity?
- Methodological Answer : Direct bromination of the quinazolinone core using bromine in acetic acid is a common approach. For example, bromination of 3-amino-2-methylquinazolin-4(3H)-one with 20% bromine in acetic acid at room temperature yielded 55% of the brominated product after recrystallization . To optimize yield, consider varying reaction time (e.g., overnight vs. shorter durations), stoichiometry of bromine (exact molar ratios critical), and recrystallization solvents (ethanol or ethyl acetate). Purity can be confirmed via TLC (cyclohexane:ethyl acetate, 2:1) and elemental analysis (Br% ~31.37) .
Q. What spectroscopic techniques are most reliable for confirming the structure of 7-bromo-6-methoxy-3-methylquinazolin-4(3H)-one?
- Methodological Answer :
- IR Spectroscopy : Key peaks include C=O stretching (~1686 cm⁻¹ for quinazolinone) and Br/C-O vibrations (~500–600 cm⁻¹) .
- ¹H NMR : Look for methoxy (δ ~3.89 ppm, singlet) and methyl groups (δ ~2.48 ppm, singlet). Aromatic protons appear as multiplets (δ 7.25–7.82 ppm) .
- 13C NMR : Confirm methoxy (~56 ppm), carbonyl (~162 ppm), and brominated aromatic carbons (~106–158 ppm) .
- Elemental Analysis : Match Br% (calculated: 31.37%; observed: 31.12%) .
Q. How does the bromine substituent influence the reactivity of the quinazolinone core in further functionalization?
- Methodological Answer : Bromine at the 7-position activates the quinazolinone for nucleophilic aromatic substitution (e.g., Suzuki coupling) or electrophilic reactions. For example, Schiff base formation via condensation with aldehydes (e.g., 3,5-dichlorobenzaldehyde) in the presence of acetic acid yields derivatives with retained bromine and new imine linkages (δ ~8.95 ppm in ¹H NMR) . Monitor reaction progress via TLC and characterize intermediates using mass spectrometry (e.g., GC-MS) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for 7-bromo-6-methoxy-3-methylquinazolin-4(3H)-one derivatives?
- Methodological Answer :
- Analog Synthesis : Replace the methoxy group with other substituents (e.g., ethoxy, hydroxyl) or vary the methyl group at position 3 (e.g., ethyl, benzyl) .
- Pharmacological Assays : Test analogs for target activity (e.g., anticholinesterase for Alzheimer’s disease using Ellman’s method) and compare IC₅₀ values .
- Computational Modeling : Perform docking studies (e.g., with acetylcholinesterase PDB: 4EY7) to correlate substituent effects with binding affinity .
Q. What in vitro assays are suitable for evaluating the biological activity of 7-bromo-6-methoxy-3-methylquinazolin-4(3H)-one?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- CNS Activity : Employ the forced swim test (FST) for antidepressant-like effects or tail-flick test for analgesia .
- Enzyme Inhibition : Measure acetylcholinesterase inhibition via spectrophotometric assays (λ = 412 nm) .
Q. How can conflicting data on the biological activity of quinazolinone derivatives be resolved?
- Methodological Answer :
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives .
- Control Experiments : Compare with known inhibitors (e.g., donepezil for anticholinesterase activity) .
- Structural Verification : Re-characterize compounds with conflicting results using XRD or 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
